molecular formula C21H31N3O3S B11623130 (2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11623130
M. Wt: 405.6 g/mol
InChI Key: WYABFTGTROFIIB-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, an ethylimino group, and a hexyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of cobalt-catalyzed reactions, which are known for their efficiency and selectivity in forming complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis or batch processing, utilizing catalysts and reagents that ensure high yield and purity. The use of metal-free visible-light-mediated methods could also be explored for sustainable and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-ethyl-2-(ethylimino)-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H31N3O3S

Molecular Weight

405.6 g/mol

IUPAC Name

3-ethyl-2-ethylimino-N-(4-hexoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C21H31N3O3S/c1-4-7-8-9-14-27-17-12-10-16(11-13-17)23-20(26)18-15-19(25)24(6-3)21(28-18)22-5-2/h10-13,18H,4-9,14-15H2,1-3H3,(H,23,26)

InChI Key

WYABFTGTROFIIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NCC)S2)CC

Origin of Product

United States

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